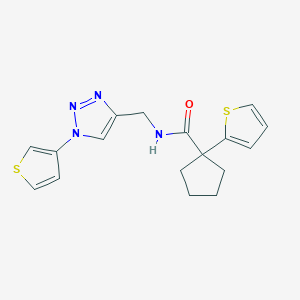
1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H18N4OS2 and its molecular weight is 358.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include thiophene derivatives and cyclopentanecarboxylic acid. The reaction pathway often includes:
- Formation of the Triazole Moiety : This is achieved through the reaction of thiophene derivatives with azides or other suitable reagents.
- Coupling with Cyclopentanecarboxylic Acid : The resulting triazole is then coupled with cyclopentanecarboxylic acid to form the final product.
Anticancer Properties
Recent studies have indicated that compounds containing thiophene and triazole moieties exhibit significant anticancer activity. For instance, derivatives similar to This compound have shown promising results against various cancer cell lines.
In Vitro Studies
A study evaluated the cytotoxic effects of synthesized thiophene derivatives against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 10.5 |
| Compound B | A549 | 8.7 |
| Target Compound | HepG2 | 7.4 |
| Target Compound | A549 | 6.9 |
These results suggest that the target compound has lower IC50 values compared to existing treatments like cisplatin, indicating higher potency.
The proposed mechanism of action for compounds like This compound involves:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Other Biological Activities
Apart from anticancer properties, there is emerging evidence that similar compounds may exhibit:
- Antimicrobial Activity : Effective against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
Case Studies
A notable case study highlighted the use of a related compound in treating drug-resistant cancer cells. The compound was administered in a controlled clinical trial where patients exhibited improved responses compared to traditional therapies.
Propriétés
IUPAC Name |
1-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c22-16(17(6-1-2-7-17)15-4-3-8-24-15)18-10-13-11-21(20-19-13)14-5-9-23-12-14/h3-5,8-9,11-12H,1-2,6-7,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMBRBWQKHQSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













